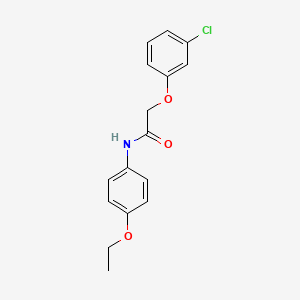

![molecular formula C18H27N5O2 B5510332 N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves multiple steps, including the bioisosteric replacement of indazole rings frequently associated with synthetic cannabinoids, as highlighted in a study identifying a pyrazole compound obtained from an online vendor. This compound, among others in its class, showcases the complexity and precision required in synthesizing pyrazole derivatives, involving specific routes that aid in the correct identification of the research chemical (McLaughlin et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often employs spectroscopic, mass spectrometric platforms, and crystal structure analysis. For instance, the structural elucidation of a new cannabimimetic designer drug with a highly substituted pyrazole skeleton was described, utilizing NMR and MS techniques. This process highlighted the importance of predicting and observing chemical shifts for accurate molecular identification (Girreser et al., 2016).

Chemical Reactions and Properties

The chemical reactions of pyrazole derivatives often involve cyclocondensation and interactions with various reagents to produce new compounds with specific functional groups. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation, highlighting the reactivity and potential for creating diverse derivatives from pyrazole compounds (Lebedˈ et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a crucial role in determining the applications and handling of pyrazole derivatives. Studies that delve into the X-ray crystal structure and optical properties of novel pyrazole derivatives offer insights into their spatial structure, which is vital for understanding their physical behavior and interactions (Jiang et al., 2012).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity with other compounds, electrophilic substitution reactions, and potential for forming stable complexes, are of significant interest. Research into the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides exemplifies the chemical versatility and potential for synthesizing complex structures based on the pyrazole core (Bondarenko et al., 2015).

Applications De Recherche Scientifique

Synthesis and Biological Applications

Alkylating Nucleosides and Cytostatic Activity : Pyrazole derivatives, such as bromomethylpyrazole nucleosides, have shown significant cytostatic activity against HeLa cell cultures, indicating their potential application in cancer research and therapy (García-López, Herranz, & Alonso, 1979).

Anti-tumor Agents : Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and identified as potential anti-tumor agents, demonstrating significant effects in mouse tumor model cancer cell lines. These findings highlight the relevance of pyrazole derivatives in the development of new cancer therapies (Nassar, Atta-Allah, & Elgazwy, 2015).

Nitric Oxide Synthase Inhibition : Pyrazoline and thiadiazoline heterocycles have been developed with inhibitory activities against two different isoforms of nitric oxide synthase, suggesting their potential application in conditions where modulation of nitric oxide synthase is beneficial (Arias et al., 2018).

Antiallergic Activities : Research into 2-alkyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds has identified derivatives with promising antiallergic effects, indicating the utility of pyrazole derivatives in developing new antiallergic medications (Huang et al., 1994).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O2/c1-4-23-15(11-14(21-23)12(2)3)17(24)19-10-9-16-20-18(25-22-16)13-7-5-6-8-13/h11-13H,4-10H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMILEGDLAQYRGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)C)C(=O)NCCC2=NOC(=N2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)

![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)

![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)

![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)

![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)